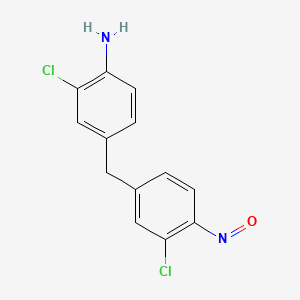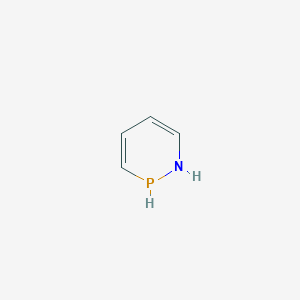
1,2-Dihydro-1,2-azaphosphinine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydro-1,2-azaphosphinine is a heterocyclic compound containing both nitrogen and phosphorus atoms within a six-membered ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dihydro-1,2-azaphosphinine can be synthesized through various methods. One common approach involves the aminomethylation of H-phosphinate building blocks, followed by in situ cyclization through substitution or cross-coupling reactions . This method allows for the production of P,N-heterocycles in moderate to good yields.
Industrial Production Methods
The process typically includes steps such as hydrophosphinylation, Pd-catalyzed cross-coupling, and base-promoted alkylation .
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-1,2-azaphosphinine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly involving halides, are common.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and halides. Reaction conditions often involve the use of catalysts such as palladium and bases to promote alkylation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1,2-Dihydro-1,2-azaphosphinine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2-Dihydro-1,2-azaphosphinine involves its interaction with molecular targets and pathways within biological systems. The compound’s nitrogen and phosphorus atoms play a crucial role in its reactivity and ability to form stable complexes with other molecules . These interactions can influence various biochemical pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
1,2-Azaborinines: These compounds contain a boron-nitrogen unit instead of a phosphorus-nitrogen unit and are less aromatic than 1,2-Dihydro-1,2-azaphosphinine.
1,3,2-Diazaphosphinines: These compounds serve as versatile precursors for the synthesis of 1,2-azaphosphinines and other polyfunctional phosphinines.
Uniqueness
This compound is unique due to its specific combination of nitrogen and phosphorus atoms within a six-membered ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .
Properties
CAS No. |
112036-94-9 |
|---|---|
Molecular Formula |
C4H6NP |
Molecular Weight |
99.07 g/mol |
IUPAC Name |
1,2-dihydroazaphosphinine |
InChI |
InChI=1S/C4H6NP/c1-2-4-6-5-3-1/h1-6H |
InChI Key |
OKNWEBDHXWBNHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNPC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(Ethenyloxy)-2,6,6-trimethylcyclohex-1-en-1-yl]butan-2-one](/img/structure/B14309351.png)
![3,3'-[Carbonothioylbis(azanediylmethylene)]bis(6-hydroxybenzoic acid)](/img/structure/B14309354.png)
![4-[(Dimethylamino)methyl]-2,6-diphenylphenol](/img/structure/B14309356.png)
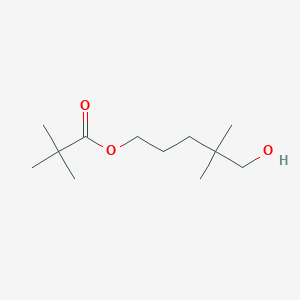
![Diphenyl [(phenylsulfanyl)methyl]phosphonate](/img/structure/B14309361.png)
![2,5-Bis[4-(dimethylamino)-2-methylbutan-2-yl]benzene-1,4-diol](/img/structure/B14309363.png)
![3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-24-sulfinic acid](/img/structure/B14309365.png)
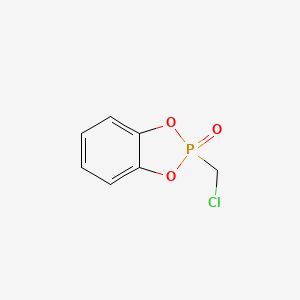
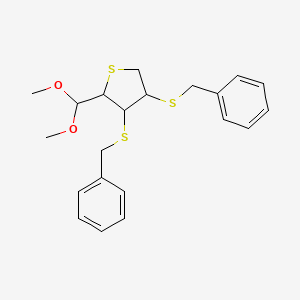

![3,3-Difluoro-2-selenabicyclo[2.2.1]hept-5-ene](/img/structure/B14309405.png)
![2-(2-Chloroacetamido)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B14309410.png)
